molecular formula C9H7NO B12910186 2H-Cyclobuta[4,5]pyrrolo[2,1-B][1,3]oxazine CAS No. 350027-29-1

2H-Cyclobuta[4,5]pyrrolo[2,1-B][1,3]oxazine

Cat. No.: B12910186
CAS No.: 350027-29-1
M. Wt: 145.16 g/mol
InChI Key: BSMSSTYGORKOHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-Cyclobuta[4,5]pyrrolo[2,1-B][1,3]oxazine is a heterocyclic compound that contains fused rings of cyclobutane, pyrrole, and oxazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Cyclobuta[4,5]pyrrolo[2,1-B][1,3]oxazine can be achieved through various methods. One common approach involves the tandem heterocyclization of substrates using 2-aminoethanols. For example, 3H-furan-2-ones and 2-aminoethanol can be converted in a benzene medium in the presence of cation exchange resin KU-2 to yield substituted pyrrolobenzoxazoles . Another method involves the photocyclization of 2,5-dimethyl-3-(pyrrolidin-1-yl)cyclohexa-2,5-diene-1,4-dione in dichloromethane using irradiation at specific wavelengths .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and the use of suitable catalysts.

Chemical Reactions Analysis

Types of Reactions

2H-Cyclobuta[4,5]pyrrolo[2,1-B][1,3]oxazine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can undergo oxidation reactions in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may produce reduced forms. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

2H-Cyclobuta[4,5]pyrrolo[2,1-B][1,3]oxazine has several scientific research applications across different fields:

Mechanism of Action

The mechanism of action of 2H-Cyclobuta[4,5]pyrrolo[2,1-B][1,3]oxazine involves its interaction with molecular targets and pathways within biological systems. The compound can undergo C-H activation and cyclization reactions, which are promoted by visible light and do not require a catalyst . These reactions result in the formation of new C-O bonds and the generation of biologically important 1,3-oxazines.

Comparison with Similar Compounds

2H-Cyclobuta[4,5]pyrrolo[2,1-B][1,3]oxazine can be compared with other similar heterocyclic compounds, such as pyrrolo[2,1-b]oxazoles and pyrrolo[2,1-c][1,4]oxazines . These compounds share similar structural features but differ in the arrangement of their fused rings and the types of reactions they undergo. The uniqueness of this compound lies in its specific ring fusion and the resulting chemical properties.

List of Similar Compounds

  • Pyrrolo[2,1-b]oxazole
  • Pyrrolo[2,1-c][1,4]oxazine
  • Pyrrolo[1,2-a][1,4]benzoxazine

Properties

CAS No.

350027-29-1

Molecular Formula

C9H7NO

Molecular Weight

145.16 g/mol

IUPAC Name

8-oxa-1-azatricyclo[5.4.0.02,5]undeca-2,4,6,10-tetraene

InChI

InChI=1S/C9H7NO/c1-4-10-8-3-2-7(8)6-9(10)11-5-1/h1-4,6H,5H2

InChI Key

BSMSSTYGORKOHU-UHFFFAOYSA-N

Canonical SMILES

C1C=CN2C3=CC=C3C=C2O1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.